3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrazolidin-3-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(11-13-25(23,24)16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-10-12-19-21-17/h1-9,17,19,21H,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKFMCCHROGUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone-Based Cyclization with Sulfonamide Hydrazines
A widely adopted method involves reacting chalcones (α,β-unsaturated ketones) with 4-hydrazinobenzenesulfonamide derivatives. For example:
- Chalcone synthesis : 4-Acetylphenyl propanamide is condensed with benzaldehyde derivatives in ethanol using NaOH (60%) as a base. The reaction proceeds via Claisen-Schmidt condensation, yielding a chalcone intermediate.
- Cyclocondensation : The chalcone reacts with 4-hydrazinobenzenesulfonamide hydrochloride in refluxing acetic acid for 72 hours. This step forms the pyrazole ring through nucleophilic attack of the hydrazine on the α,β-unsaturated ketone, followed by cyclization.
Optimization Notes :
Diketone-Hydrazine Cyclization
Alternative routes utilize diketone intermediates, as disclosed in patent US5466823A:
- Diketone synthesis : Ethyl trifluoroacetate reacts with 4'-substituted acetophenones (e.g., 4-chloroacetophenone) in the presence of sodium methoxide. For example:
$$
\text{4'-Chloroacetophenone} + \text{ethyl trifluoroacetate} \xrightarrow{\text{NaOMe/MeOH}} \text{1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione}
$$ - Pyrazole formation : The diketone reacts with 4-sulfonamidophenyl hydrazine hydrochloride in ethanol under reflux (15–24 hours). The reaction proceeds via hydrazone formation, followed by cyclization to yield the pyrazole-sulfonamide derivative.
Key Advantages :
- High regioselectivity for the 1,3,5-trisubstituted pyrazole.
- Scalable under anhydrous conditions.
Introduction of the Propanamide Side Chain
Post-Cyclization Amidation
The propanamide chain is introduced via coupling of 3-chloropropanoyl chloride with 4-(1H-pyrazol-3-yl)aniline:
- Amide bond formation : 4-(1H-Pyrazol-3-yl)aniline reacts with 3-chloropropanoyl chloride in dichloromethane, using triethylamine as a base.
- Sulfonylation : The intermediate amine is treated with benzenesulfonyl chloride in pyridine, yielding the final product.
Critical Parameters :
- Reaction temperature (0–5°C) minimizes side reactions.
- Pyridine acts as both base and solvent for sulfonylation.
Pre-Assembly of Propanamide-Substituted Intermediates
An alternative approach involves synthesizing propanamide-containing chalcones prior to cyclization:
- Propanamide chalcone synthesis : 4-Aminophenyl propanamide is acetylated to form 4'-acetylphenyl propanamide, which undergoes Claisen-Schmidt condensation with benzaldehyde derivatives.
- Cyclocondensation : The chalcone reacts with benzenesulfonamide hydrazine, as described in Section 2.1.
Sulfonylation Strategies
Direct Sulfonylation of Pyrazole Intermediates
The benzenesulfonyl group is introduced via electrophilic aromatic sulfonylation:
- Sulfonation : Pyrazole intermediates (e.g., 4-(1H-pyrazol-3-yl)aniline) react with benzenesulfonyl chloride in pyridine at 50°C for 12 hours.
- Work-up : The product is isolated by precipitation in ice-water and purified via column chromatography (silica gel, ethyl acetate/hexane).
Challenges :
- Regioselectivity issues may arise if multiple reactive sites exist.
- Requires strict moisture control to prevent hydrolysis of sulfonyl chloride.
Use of Pre-Sulfonylated Hydrazines
Patent US5466823A demonstrates the efficacy of pre-sulfonylated hydrazines:
- 4-Sulfonamidophenyl hydrazine hydrochloride is prepared by treating 4-aminobenzenesulfonamide with nitrous acid, followed by reduction with SnCl₂.
- Cyclocondensation : The hydrazine reacts with diketones to directly incorporate the benzenesulfonyl group during pyrazole formation.
Purification and Characterization
Recrystallization Techniques
Chromatographic Methods
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) resolves regioisomeric byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity ≥98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chalcone cyclization | 54–77 | 95–98 | Scalable, one-pot synthesis | Long reaction times (72 hours) |
| Diketone cyclization | 41–71 | 97–99 | High regioselectivity | Requires anhydrous conditions |
| Post-amidation | 65–82 | 96–98 | Modular side-chain introduction | Multiple protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrazolylphenyl moiety can participate in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a propanamide scaffold with multiple analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The benzenesulfonyl group in the target compound increases hydrophobicity (logP ~2.8–3.2), whereas analogs with polar groups (e.g., piperidinylsulfonyl in ) exhibit lower logP values (~1.5–2.0).
- Solubility : Pyrazole-containing compounds (e.g., target compound and ) show moderate aqueous solubility (~10–50 μM), while benzimidazole derivatives () are less soluble due to planar aromatic systems.
- Metabolic Stability : Sulfonamide groups (target compound, ) resist oxidative metabolism, whereas methylthioethyl substituents () may undergo sulfoxidation, reducing half-life.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 485.6 g/mol
- IUPAC Name : this compound
This compound features a benzenesulfonyl group and a pyrazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrazole group have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Tumor Growth
A study evaluated the anticancer effects of related pyrazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly reduced cell viability with IC values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | K. pneumoniae | 8 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The benzenesulfonamide group has been linked to inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays showed that related compounds reduced COX-2 expression in activated macrophages .
Research Findings
Recent studies have focused on optimizing the biological activity of sulfonamide derivatives. For example, modifications to the phenyl and pyrazole rings have been explored to enhance potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substitutions on the pyrazole ring significantly influenced both anticancer and antimicrobial activities. Compounds with electron-withdrawing groups exhibited enhanced potency, suggesting that electronic effects play a critical role in biological interactions .
Q & A
Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, and how are intermediates characterized?
The synthesis typically involves:
- Stepwise functionalization : Sulfonylation of the propanamide backbone followed by coupling with the pyrazole-containing phenyl group. Reaction conditions (e.g., temperature, solvent polarity) are critical for yield optimization .
- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm intermediate structures. For example, the benzenesulfonyl group is identified via characteristic ¹H NMR sulfone proton shifts (~7.5–8.0 ppm) .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% is standard for biological assays). Mobile phases often use acetonitrile/water gradients .
- Multinuclear NMR : ¹³C NMR resolves carbonyl (C=O) and sulfonyl (SO₂) groups, while ¹H NMR confirms pyrazole ring protons (δ 6.5–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₉H₁₈N₃O₃S) with <5 ppm error .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Orthogonal assays : Cross-validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., antiproliferative) assays. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-analysis : Compare structural analogs (e.g., pyrazole vs. triazole derivatives) to identify activity trends. Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) often modulate target affinity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide moiety, enhancing membrane permeability. Stability in simulated gastric fluid (pH 1.2) should be tested .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonyl group and conserved lysine residues .
- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with activity. For example, fluorinated benzene rings may enhance binding entropy via hydrophobic interactions .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Sulfonamide hydrolysis : Occurs under acidic conditions. Use anhydrous solvents (e.g., dichloromethane) and avoid prolonged exposure to moisture .
- Pyrazole ring oxidation : Minimized by inert atmosphere (N₂/Ar) and low-temperature (−20°C) reactions. LC-MS detects byproducts like pyrazole-N-oxides .
Q. How do structural modifications impact metabolic stability in hepatic microsome assays?
- Cytochrome P450 (CYP) profiling : Replace the benzenesulfonyl group with a methylsulfonyl group to reduce CYP3A4-mediated oxidation. Half-life (t₁/₂) in human liver microsomes should exceed 30 minutes for viable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
